molecular formula C24H19ClN2O2S B11620826 {4-[(4-chlorophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone

{4-[(4-chlorophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone

Cat. No.: B11620826
M. Wt: 434.9 g/mol
InChI Key: ZMSUIUFGFBAMPS-UHFFFAOYSA-N
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Description

{4-[(4-chlorophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-chlorophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the pyrazole core This can be achieved through the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

{4-[(4-chlorophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl group produces alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes, such as anti-inflammatory or anticancer activities.

    Industry: The compound could be used in the production of specialty chemicals or as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of {4-[(4-chlorophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives with various substituents, such as:

  • {4-[(4-bromophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone
  • {4-[(4-fluorophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone

Uniqueness

The uniqueness of {4-[(4-chlorophenyl)sulfanyl]-3-methyl-5-phenyl-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C24H19ClN2O2S

Molecular Weight

434.9 g/mol

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3-methyl-5-phenylpyrazol-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C24H19ClN2O2S/c1-16-23(30-21-14-10-19(25)11-15-21)22(17-6-4-3-5-7-17)27(26-16)24(28)18-8-12-20(29-2)13-9-18/h3-15H,1-2H3

InChI Key

ZMSUIUFGFBAMPS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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